molecular formula C23H20N2O3 B6130073 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No. B6130073
M. Wt: 372.4 g/mol
InChI Key: WGEQWWQOPHSQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, also known as BMB-4, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB-4 is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide exerts its effects by targeting specific proteins involved in various cellular processes. Specifically, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in regulating cell proliferation, survival, and apoptosis. By inhibiting CK2 activity, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can induce cell death in cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, induction of cell death, and reduction of inflammation. Additionally, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. Additionally, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have low toxicity in various cell lines and animal models. However, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has some limitations, including its limited solubility in water and the need for specific techniques to purify and characterize the compound.

Future Directions

There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, including the development of more efficient synthesis methods, the identification of specific targets for N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in various diseases, and the evaluation of its potential use in combination with other drugs. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in animal models and humans to determine its potential use as a therapeutic agent.
Conclusion
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully elucidate the potential of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide as a therapeutic agent in various diseases.

Synthesis Methods

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is synthesized using a specific method that involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenyl-5-ethyl-2-benzoazole in the presence of a base. The reaction leads to the formation of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, which is then purified using various techniques, including recrystallization and column chromatography. This synthesis method has been optimized to produce high yields of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide with high purity.

Scientific Research Applications

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been investigated as a potential drug candidate for various diseases, including diabetes and inflammation.

properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-15-4-13-21-20(14-15)25-23(28-21)17-5-9-18(10-6-17)24-22(26)16-7-11-19(27-2)12-8-16/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQWWQOPHSQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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